molecular formula C12H9N7 B14723277 7H-Tetrazolo[5,1-i]purine, 7-benzyl- CAS No. 10553-44-3

7H-Tetrazolo[5,1-i]purine, 7-benzyl-

Cat. No.: B14723277
CAS No.: 10553-44-3
M. Wt: 251.25 g/mol
InChI Key: HOHUVIRJDOLSQB-UHFFFAOYSA-N
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Description

7H-Tetrazolo[5,1-i]purine, 7-benzyl- is a heterocyclic compound with the molecular formula C₁₂H₉N₇ and a molecular weight of 251.2468 g/mol This compound features a tetrazole ring fused to a purine ring, with a benzyl group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-benzyl-7H-purine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

While specific industrial production methods for 7H-Tetrazolo[5,1-i]purine, 7-benzyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7H-Tetrazolo[5,1-i]purine, 7-benzyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic pathways . The compound may enhance the inhibitory effects of GABA, leading to reduced neuronal excitability and seizure activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Tetrazolo[5,1-i]purine, 7-benzyl- is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development.

Properties

CAS No.

10553-44-3

Molecular Formula

C12H9N7

Molecular Weight

251.25 g/mol

IUPAC Name

7-benzyltetrazolo[5,1-f]purine

InChI

InChI=1S/C12H9N7/c1-2-4-9(5-3-1)6-18-7-13-10-11(18)14-8-19-12(10)15-16-17-19/h1-5,7-8H,6H2

InChI Key

HOHUVIRJDOLSQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NN=N4

Origin of Product

United States

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